5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a furan ring, a phenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
Introduction of the methoxybenzamide moiety: The intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[4-(furan-2-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with the furan ring in a different position.
5-chloro-N-{[4-(thiophen-3-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is unique due to the specific positioning of the furan ring, which may confer different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-7-6-16(20)10-17(18)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCREUXZBIDJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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